molecular formula C14H9ClF3NO3 B1664214 8-Hydroxyefavirenz CAS No. 205754-33-2

8-Hydroxyefavirenz

Cat. No.: B1664214
CAS No.: 205754-33-2
M. Wt: 331.67 g/mol
InChI Key: OOVOMPCQLMFEDT-ZDUSSCGKSA-N
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Mechanism of Action

Target of Action

8-Hydroxyefavirenz is a primary metabolite of Efavirenz , an antiretroviral medication used to treat and prevent HIV/AIDS . The primary target of this compound, like Efavirenz, is the reverse transcriptase enzyme , an essential viral enzyme which transcribes viral RNA into DNA .

Mode of Action

This compound, similar to Efavirenz, falls in the NNRTI class of antiretrovirals . It works by blocking the function of reverse transcriptase . This inhibition prevents the transcription of viral RNA into DNA, thereby disrupting the replication of the virus.

Biochemical Pathways

It has been suggested that this compound may induce apoptosis in primary human hepatocytes through a jnk- and bimel-dependent mechanism . Additionally, it has been reported that this compound stimulates the glycolytic flux in viable astrocytes .

Pharmacokinetics

This compound has been reported to display median concentrations of 0.5–1 μM in plasma and 10.2–10.4 nM in CSF . The plasma protein binding of this compound is similar to that of Efavirenz . These properties suggest that this compound has a significant impact on bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of HIV replication by blocking the function of the reverse transcriptase enzyme . It has also been associated with inducing apoptosis in primary human hepatocytes and stimulating the glycolytic flux in viable astrocytes . These effects could contribute to the adverse neurological side effects reported for patients that are chronically treated with Efavirenz-containing medications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the brain and its penetration into the central nervous system (CNS) can affect its interaction with the CNS and its associated side effects

Biochemical Analysis

Biochemical Properties

8-Hydroxyefavirenz plays a significant role in biochemical reactions, particularly in the context of HIV treatment. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is CYP2B6, which hydroxylates efavirenz to produce this compound . Additionally, this compound has been shown to stimulate glycolytic flux in astrocytes, indicating its influence on cellular metabolism . This stimulation is concentration-dependent and suggests that this compound may alter glucose metabolism in brain cells .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In astrocytes, it has been observed to stimulate glycolytic flux, which is the process of converting glucose to lactate . This effect is not additive with other glycolytic stimulators, indicating a unique mechanism of action . Furthermore, this compound has been associated with neurotoxicity, potentially contributing to the adverse neurological effects observed in patients treated with efavirenz . These effects include alterations in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the catalytic site of HIV-1 reverse transcriptase, preventing the reverse transcription of viral RNA into DNA . Additionally, this compound has been shown to induce apoptosis in primary human hepatocytes via a JNK- and BimEL-dependent mechanism . This indicates that this compound can influence cell survival and death pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the concentration of this compound increases over time in plasma and peripheral blood mononuclear cells, indicating its stability and persistence in the body . Long-term exposure to this compound has been associated with a decrease in CD4 count, suggesting potential immunosuppressive effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, it does not significantly affect mitochondrial respiration or cell viability . At higher concentrations, this compound can lower oxygen consumption by mitochondria, indicating potential toxicity . These dosage-dependent effects highlight the importance of careful dose management in therapeutic settings.

Metabolic Pathways

This compound is primarily formed through the hydroxylation of efavirenz by CYP2B6 . It can undergo further metabolism to produce dihydroxylated metabolites, which are also catalyzed by CYP2B6 . These metabolic pathways are crucial for the clearance of efavirenz and its metabolites from the body. Additionally, other enzymes such as CYP2A6 and CYP3A4/5 may contribute to the metabolism of efavirenz and its metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It has been reported to have similar plasma protein binding properties as efavirenz . The compound is distributed in both plasma and cerebrospinal fluid, indicating its ability to cross the blood-brain barrier . This distribution pattern is significant for understanding its effects on the central nervous system.

Subcellular Localization

The subcellular localization of this compound plays a role in its activity and function. It has been shown to interact with mitochondrial components, influencing mitochondrial respiration and glycolytic flux . The localization of this compound in mitochondria suggests that it may affect cellular energy metabolism and bioenergetics. Additionally, its interaction with specific enzymes and proteins within subcellular compartments may contribute to its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Hydroxy Efavirenz is formed when Efavirenz undergoes metabolism by the cytochrome P450 isoform CYP2B6 . The synthetic route involves the hydroxylation of Efavirenz at the 8th position, resulting in the formation of 8-Hydroxy Efavirenz.

Industrial Production Methods: The industrial production of 8-Hydroxy Efavirenz involves the use of liquid chromatography-tandem mass spectrometry (LC-MS-MS) for the rapid and simultaneous determination of Efavirenz and its metabolites . This method is sensitive and accurate, making it suitable for large-scale production and pharmacokinetic studies.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy Efavirenz undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other metabolites.

    Reduction: Although less common, reduction reactions can also occur under specific conditions.

    Substitution: The hydroxyl group at the 8th position can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include other hydroxylated metabolites and substituted derivatives of 8-Hydroxy Efavirenz .

Scientific Research Applications

8-Hydroxy Efavirenz has several scientific research applications, including:

Comparison with Similar Compounds

Comparison: 8-Hydroxy Efavirenz is unique in its ability to stimulate glycolytic flux in astrocytes, a property not shared by Efavirenz or 8,14-Dihydroxy Efavirenz . This makes it particularly significant in the study of neurocognitive impairments associated with Efavirenz treatment.

Properties

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVOMPCQLMFEDT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942769
Record name 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205754-33-2
Record name 8-Hydroxyefavirenz
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205754-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyefavirenz
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205754332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYEFAVIRENZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8S49CKH6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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